What is tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate?
What is tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate?
An In-Depth Technical Guide to tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate: A Cornerstone Chiral Building Block in Modern Pharmaceutical Synthesis
Abstract
This guide provides a comprehensive technical overview of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, a pivotal chiral building block in contemporary organic and medicinal chemistry. Known by several synonyms, including (S)-N-Boc-2-aminopent-4-en-1-ol, this molecule's value is derived from its unique combination of functionalities: a defined (S)-stereocenter, an acid-labile Boc-protected amine, a primary alcohol, and a terminal alkene. These features make it an exceptionally versatile intermediate for the asymmetric synthesis of complex molecular architectures. We will explore its fundamental properties, detail robust synthetic methodologies, and illuminate its critical applications in the development of high-impact therapeutics, particularly in the fields of antiviral and oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Part 1: The Strategic Importance of Chirality and tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate
In the landscape of pharmaceutical development, stereochemical precision is not a luxury but a necessity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. This specificity dictates that often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount.[1]
This is where the concept of the "chiral building block" becomes central to modern drug discovery.[][3] These are enantiomerically pure molecules that serve as foundational starting materials, allowing chemists to construct complex, stereochemically defined targets with greater efficiency and predictability, thereby avoiding difficult and costly resolution steps later in the synthesis.[1][4]
tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (Figure 1) has emerged as a preeminent example of such a building block. Its structure is a masterclass in synthetic utility:
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The (S)-Stereocenter: This chiral center provides the foundational stereochemical information that is transferred to the final target molecule, ensuring the correct biological activity.[5]
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The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the amine.[6] It renders the nitrogen nucleophile inert during subsequent reaction steps where it might otherwise interfere, yet it can be removed under mild acidic conditions that typically do not affect other functional groups.
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The Primary Alcohol (-CH₂OH): This hydroxyl group is a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification or etherification reactions.
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The Terminal Alkene (-CH=CH₂): The vinyl group is arguably one of its most powerful features. It is a key substrate for a wide range of transformations, most notably olefin metathesis reactions for the construction of complex macrocycles and Heck couplings for carbon-carbon bond formation.[6][7]
This strategic combination of functionalities in a single, optically pure molecule makes it an indispensable tool for constructing the complex scaffolds of modern pharmaceuticals.
Part 2: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key identifiers and computed properties for tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [8] |
| CAS Number | 116613-81-1 | [5][8][9][10] |
| Molecular Formula | C₁₀H₁₉NO₃ | [5][8][9] |
| Molecular Weight | 201.26 g/mol | [8][9][10] |
| Appearance | White to off-white solid or oil | - |
| Boiling Point (Predicted) | 323.9 ± 35.0 °C | [5][9] |
| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [5][9] |
| Storage | 4°C, under inert atmosphere | [10] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the building block. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative. Based on reported data, a typical spectrum in CDCl₃ would exhibit the following key signals.[11]
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¹H NMR (400 MHz, CDCl₃):
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δ 5.72-5.83 (m, 1H): This multiplet corresponds to the internal proton of the vinyl group (-CH =CH₂).
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δ 5.08-5.13 (m, 2H): These signals represent the two terminal protons of the vinyl group (-CH=CH₂ ).
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δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H .
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δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the chiral center proton (-CH -NHBoc) and the two diastereotopic protons of the primary alcohol (-CH₂ OH).
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δ 2.76 (br, 1H): A broad signal for the hydroxyl proton (-OH ).
-
δ 2.21-2.32 (m, 2H): This multiplet corresponds to the two protons of the allylic methylene group (-CH₂ -CH=CH₂).
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δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
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This signature spectrum provides a reliable method for verifying the structural integrity of the compound before its use in a synthetic sequence.
Part 3: Synthesis and Mechanistic Considerations
The reliable and scalable synthesis of enantiomerically pure building blocks is a cornerstone of process chemistry. While several routes exist, a common strategy involves the stereocontrolled modification of a chiral precursor derived from the amino acid pool. A representative industrial-scale synthesis is outlined in a patent, which employs a multi-step approach designed for safety and scalability.[11]
General Synthetic Workflow
The overall strategy involves starting with a protected glycine derivative, introducing the allyl side chain via a stereocontrolled alkylation, and then unmasking and modifying the functional groups to yield the final product.
Caption: Generalized synthetic workflow for the target chiral building block.
Exemplary Step-by-Step Protocol
The following protocol is an illustrative adaptation based on established chemical principles and patent literature.[11]
Step 1: Asymmetric Alkylation of a Glycine Equivalent
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System Setup: A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with argon. Anhydrous tetrahydrofuran (THF) is added via cannula.
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Base Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) is added dropwise to the solution containing a chiral glycine equivalent (e.g., one bearing a recoverable chiral auxiliary).
-
Causality: LDA is a strong, non-nucleophilic base ideal for generating enolates. The low temperature is critical to prevent side reactions and maintain stereochemical control.
-
-
Alkylation: Allyl bromide is added dropwise to the enolate solution. The reaction is stirred at -78 °C for several hours until analysis (e.g., TLC) indicates complete consumption of the starting material.
-
Causality: The chiral auxiliary on the glycine equivalent sterically blocks one face of the enolate, directing the incoming allyl bromide to the opposite face, thus establishing the desired (S)-stereochemistry.
-
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 2: Reductive Cleavage and Ester Reduction
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Reduction: The crude alkylated product is dissolved in a suitable solvent like methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise.
-
Causality: NaBH₄ is a mild reducing agent that will reduce the ester or carboxylic acid functionality to the primary alcohol without affecting the newly installed alkene.
-
-
Workup: The reaction is quenched by the slow addition of water. The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated.
Step 3: Boc Protection
-
Reaction Setup: The crude amino alcohol is dissolved in a solvent mixture such as THF and water. A base (e.g., sodium bicarbonate) is added.
-
Boc Addition: Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in THF is added to the mixture. The reaction is stirred at room temperature overnight.
-
Causality: (Boc)₂O is the standard reagent for introducing the Boc protecting group onto an amine. The reaction proceeds smoothly in the presence of a mild base to neutralize the acid byproduct.
-
-
Final Purification: The reaction mixture is concentrated, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate with high chemical and enantiomeric purity.[11]
Part 4: Core Applications in Drug Discovery and Development
The synthetic power of this building block is most evident in its application to the synthesis of complex, high-value pharmaceutical agents.
Application 1: Macrocyclic Antiviral Agents via Ring-Closing Metathesis
A significant application is in the synthesis of macrocyclic protease inhibitors for viruses like Hepatitis C (HCV).[7] Many of these drugs rely on a macrocyclic scaffold to pre-organize the molecule for optimal binding to the enzyme's active site. The vinyl group of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is perfectly poised for this task.
The key reaction is Ring-Closing Metathesis (RCM), a powerful transition-metal catalyzed reaction that forms cyclic olefins from acyclic dienes. The building block is incorporated into a linear peptide-like chain that has another terminal alkene. The RCM catalyst (e.g., a Grubbs catalyst) then joins the two alkene moieties to form the macrocycle.
Caption: Conceptual workflow for macrocycle synthesis using RCM.
The (S)-stereocenter of the building block is critical, as it correctly positions the side chain to fit into specific pockets (e.g., the S2 pocket of the HCV NS3/4A protease), ensuring high binding affinity and potent antiviral activity.[7]
Application 2: Stereodefined Scaffolds for Oncology Drugs
In cancer therapy, particularly with kinase inhibitors, precise stereochemistry is essential to differentiate between highly similar enzyme active sites and achieve selectivity.[7] tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is used to introduce key stereocenters into the scaffolds of drugs like CDK4/6 inhibitors, which are used to treat certain types of breast cancer. Reports indicate that an incorrect stereoisomer can reduce tumor suppression efficacy by up to 98%, highlighting the non-negotiable need for enantiomerically pure starting materials like this one.[7]
Conclusion
tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate is more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its carefully arranged array of functional groups provides a reliable and versatile platform for introducing chirality and for constructing complex molecular features like macrocycles. By streamlining the synthesis of stereochemically defined molecules, it accelerates the development of next-generation therapeutics in critical areas such as virology and oncology, embodying the principles of precision and efficiency that drive modern drug discovery.
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